Gefitinib-based PROTAC 3 is a proteolysis-targeting chimera (PROTAC) comprised of the EGF receptor (EGFR) inhibitor gefitinib linked to the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand VHL ligand 1.1 In cell-based assays, gefitinib-based PROTAC 3 induces degradation of EGFR containing the activating mutation L858R or an exon 19 deletion with half-maximal degradation (DC50) values of 22.3 and 11.7 nM, respectively, but does not induce degradation of wild-type EGFR at concentrations up to 10 μM.
Related Compounds
Lazertinib
Compound Description: Lazertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) []. It is currently being investigated as a potential treatment for EGFR-mutated non-small cell lung cancer (NSCLC) [].
Relevance: Lazertinib, like gefitinib, targets EGFR, specifically focusing on EGFR mutations commonly found in NSCLC []. While not a PROTAC molecule itself, its shared target with "Gefitinib-based PROTAC 3" makes it structurally relevant as it highlights the importance of targeting EGFR in specific disease contexts [].
Dacomitinib
Compound Description: Dacomitinib is a second-generation, irreversible EGFR TKI, designed to target both EGFR-sensitizing and EGFR T790M resistance mutations [, ].
Relevance: Similar to gefitinib, dacomitinib targets EGFR, making it structurally relevant in the context of "Gefitinib-based PROTAC 3" [, ]. The fact that dacomitinib also addresses the T790M resistance mutation highlights the ongoing efforts to overcome EGFR TKI resistance, a challenge that "Gefitinib-based PROTAC 3" might aim to address [, ].
Osimertinib
Compound Description: Osimertinib is a third-generation EGFR TKI that selectively targets both EGFR-sensitizing mutations and the T790M resistance mutation []. This selectivity results in a more favorable safety profile compared to earlier generation EGFR TKIs [].
Relevance: Osimertinib shares the EGFR target with gefitinib and demonstrates the evolution of EGFR-targeting drugs []. Although not a PROTAC itself, its focus on improved efficacy and reduced toxicity aligns with the potential advantages of developing a PROTAC like "Gefitinib-based PROTAC 3" [].
Erlotinib
Compound Description: Erlotinib, like gefitinib, is a first-generation EGFR TKI used in the treatment of advanced NSCLC harboring activating EGFR mutations [, , ].
Relevance: Erlotinib's similar mechanism of action and target to gefitinib underscores their structural relevance in relation to "Gefitinib-based PROTAC 3" [, , ]. Research comparing their efficacy and side effect profiles highlights the ongoing efforts to optimize EGFR-targeted therapies, which "Gefitinib-based PROTAC 3" might contribute to [, , ].
SD-36
Compound Description: SD-36 is a PROTAC degrader that specifically targets STAT3, a transcription factor implicated in various cancers and diseases []. It exhibits potent and selective degradation of STAT3, leading to promising antitumor activity [].
Relevance: While SD-36 targets STAT3 and not EGFR like "Gefitinib-based PROTAC 3", its successful development as a potent and selective PROTAC degrader highlights the potential of this technology for therapeutic intervention []. It exemplifies the successful application of structure-based design and optimization in developing effective PROTAC molecules, offering valuable insights for "Gefitinib-based PROTAC 3" [].
GC-376 Based Peptidomimetic PROTAC
Compound Description: This PROTAC molecule consists of a GC-376 dipeptidyl moiety that targets the SARS-CoV-2 3CL protease (3CLPro) linked to pomalidomide, a cereblon E3 ligase ligand [].
Relevance: Although this PROTAC targets a different protein than "Gefitinib-based PROTAC 3", it exemplifies the successful application of PROTAC technology with a peptidomimetic ligand []. Its design and development process, including the use of NMR and crystallographic data for structural optimization, offer valuable insights for designing PROTACs with improved binding and degradation efficiency, which could be relevant for "Gefitinib-based PROTAC 3" [].
ACBI1
Compound Description: ACBI1 is a potent and cooperative PROTAC degrader targeting the BAF ATPase subunits SMARCA2 and SMARCA4 [, ]. This molecule incorporates a bromodomain ligand and recruits the VHL E3 ubiquitin ligase to induce degradation of its target proteins [, ].
Relevance: While ACBI1 targets a different protein complex than "Gefitinib-based PROTAC 3," it showcases the successful utilization of structure-based design and biophysical investigations in optimizing PROTAC molecules for potency and cooperativity [, ]. This approach can be valuable in developing "Gefitinib-based PROTAC 3" to enhance its efficacy and potentially overcome challenges faced by traditional EGFR inhibitors [, ].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
NSC 405020 binds to the hemopexin (PEX) domain of the membrane type-1 matrix metalloproteinase (MT1-MMP/MMP-14). It disrupts MT1-MMP homodimerization without affecting its catalytic activity in an assay using the MT1-MMP CAT domain, which is involved in its tumor promoting function (IC50 > 100 µM). In a mouse tumor xenograft model, it reduces tumor growth through a cell death-independent mechanism when injected intratumorally at a dose of 0.5 mg/kg three times per week for two weeks. NSC 405020 (1 µM) applied to HSC5 cells prevents arsenic-mediated invasion while also decreasing the expression of MT1-MMP and pERK. NSC-405020 is a Membrane type-1 matrix metalloproteinase (MT1-MMP) inhibitor (IC50 > 100 μmol/L). Inhibition of MT1-MMP expression by NSC405020 resulted in decrease of arsenic-mediated invasion of HSC5 cells involving decrease in phosphorylated extracellular signal-regulated kinases (pERK).
5-hydroxymethylfurfural is a member of the class of furans that is furan which is substituted at positions 2 and 5 by formyl and hydroxymethyl substituents, respectively. Virtually absent from fresh foods, it is naturally generated in sugar-containing foods during storage, and especially by drying or cooking. It is the causative component in honey that affects the presystemic metabolism and pharmacokinetics of GZ in-vivo. It has a role as an indicator and a Maillard reaction product. It is a member of furans, an arenecarbaldehyde and a primary alcohol. Aes-103 has been used in trials studying the treatment and prevention of Hypoxia, Anemia, Sickle Cell, and Sickle Cell Disease. 5-Hydroxymethylfurfural is a natural product found in Tropicoporus linteus, Peperomia leptostachya, and other organisms with data available.
Novel 37/67kDa laminin receptor (LR) inhibitor, affecting both the direct 37/67kDa LR-PrP(C) interaction in vitro and the formation of the immunocomplex in live cells, inducing a progressive internalization of 37/67kDa LR and stabilization of PrP(C) on the cell surface NSC47924 is a laminin receptor (LR) inhibitor. The laminin receptor (LR) is a non-integrin protein, which binds both laminin-1 of the extracellular matrix and prion proteins, that hold a central role in prion diseases.
Janus-associated kinases (JAKs) are cytoplasmic tyrosine kinases that are required for activating the signaling of certain cytokines and growth factor receptors. Many myeloproliferative diseases have been linked to a mutation in JAK2 in which a switch from valine to phenylalanine occurs at the 617 position (V617F). JAK2 Inhibitor V is an inhibitor of the autophosphorylation of wild type and V617F mutant forms of JAK2, displaying IC50 values between 10 and 30 µM. It has no effect on Tyk2 or c-Src kinase function. JAK2 Inhibitor V blocks the proliferation of erythroleukemia cells and human hematopoietic progenitor cells expressing JAK2-V617F. NSC 42834, also known as JAK2 Inhibitor V, is an inhibitor of the autophosphorylation of wild type and V617F mutant forms of JAK2, displaying IC50 values between 10 and 30 µM.